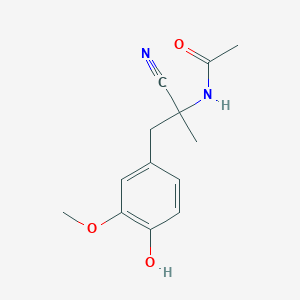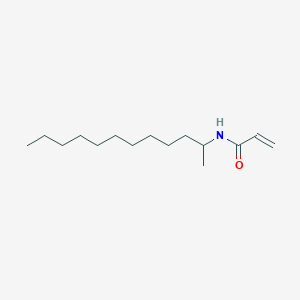![molecular formula C31H33N3O2S B083144 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one CAS No. 13242-16-5](/img/structure/B83144.png)
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with a molecular formula of C31H33N3O2S and a molecular weight of 511.7 g/mol. This compound features a unique structure that includes an imidazolidinone core, a naphthoxazole moiety, and a thioxo group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 4-imidazolidinone derivatives typically involves the reaction of diamides with ethynyl benziodoxolones via double Michael addition . This method allows for the efficient production of 4-imidazolidinones under mild conditions. The reaction involves the use of hypervalent alkynyl iodine compounds and a formal reductive elimination sequence. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidinone core and the naphthoxazole moiety.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent, although further research is needed to confirm these effects.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone core and naphthoxazole moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one include other imidazolidinone derivatives and naphthoxazole-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:
Imidazolidinone Derivatives: These compounds often exhibit similar chemical reactivity but may have different biological targets and applications.
Naphthoxazole-Containing Compounds: These compounds share the naphthoxazole moiety but may have different substituents, leading to variations in their chemical and biological properties.
Overall, this compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13242-16-5 |
|---|---|
Molekularformel |
C31H33N3O2S |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
5-[2-(3-ethylbenzo[g][1,3]benzoxazol-2-ylidene)ethylidene]-3-heptyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C31H33N3O2S/c1-3-5-6-7-13-22-33-30(35)27(34(31(33)37)24-15-9-8-10-16-24)20-21-28-32(4-2)26-19-18-23-14-11-12-17-25(23)29(26)36-28/h8-12,14-21H,3-7,13,22H2,1-2H3 |
InChI-Schlüssel |
OZCLZZYQFDQMOF-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
Isomerische SMILES |
CCCCCCCN1C(=O)/C(=C/C=C/2\N(C3=C(O2)C4=CC=CC=C4C=C3)CC)/N(C1=S)C5=CC=CC=C5 |
Kanonische SMILES |
CCCCCCCN1C(=O)C(=CC=C2N(C3=C(O2)C4=CC=CC=C4C=C3)CC)N(C1=S)C5=CC=CC=C5 |
Key on ui other cas no. |
13242-16-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















